molecular formula C27H30Cl2N4O3 B560220 N'-[(1S,2S,13R)-22-(环丙基甲基)-2,16-二羟基-14-氧杂-11,22-二氮杂七环[13.9.1.01,13.02,21.04,12.05,10.019,25]戊二碳-4(12),5(10),6,8,15,17,19(25)-七烯-7-基]甲脒;二盐酸盐 CAS No. 351183-88-5

N'-[(1S,2S,13R)-22-(环丙基甲基)-2,16-二羟基-14-氧杂-11,22-二氮杂七环[13.9.1.01,13.02,21.04,12.05,10.019,25]戊二碳-4(12),5(10),6,8,15,17,19(25)-七烯-7-基]甲脒;二盐酸盐

货号: B560220
CAS 编号: 351183-88-5
分子量: 529.462
InChI 键: GJPIMNXJPMPQHK-CVVXFVLRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5’-Guanidinyl-17-(cyclopropylmethyl)-6,7-dehydro-4,5A-epoxy-3,14-dihydroxy-6,7-2’,3’-indolomorphinan dihydrochloride is a highly potent κ-opioid receptor antagonist. This compound is known for its selectivity and potency, making it a valuable tool in scientific research, particularly in the study of opioid receptors and their physiological roles .

科学研究应用

5’-Guanidinyl-17-(cyclopropylmethyl)-6,7-dehydro-4,5A-epoxy-3,14-dihydroxy-6,7-2’,3’-indolomorphinan dihydrochloride has several scientific research applications:

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Guanidinyl-17-(cyclopropylmethyl)-6,7-dehydro-4,5A-epoxy-3,14-dihydroxy-6,7-2’,3’-indolomorphinan dihydrochloride involves multiple steps, starting from the appropriate indole derivative. The key steps include:

Industrial Production Methods

the synthesis typically involves standard organic synthesis techniques, including the use of protecting groups, selective functional group transformations, and purification steps such as recrystallization and chromatography .

化学反应分析

Types of Reactions

5’-Guanidinyl-17-(cyclopropylmethyl)-6,7-dehydro-4,5A-epoxy-3,14-dihydroxy-6,7-2’,3’-indolomorphinan dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction of the epoxy group can yield diols .

作用机制

The compound exerts its effects by selectively binding to κ-opioid receptors, blocking their activation. This antagonistic action prevents the typical physiological responses mediated by κ-opioid receptors, such as analgesia and dysphoria. The molecular targets include the κ-opioid receptors expressed in various tissues, and the pathways involved are primarily related to G-protein coupled receptor signaling .

相似化合物的比较

Similar Compounds

Uniqueness

5’-Guanidinyl-17-(cyclopropylmethyl)-6,7-dehydro-4,5A-epoxy-3,14-dihydroxy-6,7-2’,3’-indolomorphinan dihydrochloride is unique due to its high selectivity and potency for κ-opioid receptors, with minimal activity at μ and δ receptors. This selectivity makes it a valuable tool for studying the specific roles of κ-opioid receptors without interference from other opioid receptor subtypes .

生物活性

The compound 5'-Guanidinyl-17-(cyclopropylmethyl)-6,7-dehydro-4,5A-epoxy-3,14-dihydroxy-6,7-2',3'-indolomorphinan dihydrochloride (commonly referred to as GNTI dihydrochloride) is a synthetic derivative of indolomorphinan that exhibits significant biological activity, particularly as a potent and selective antagonist of the kappa-opioid receptor (KOR). This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C27H31Cl2N5O3
  • Molecular Weight : 544.47 g/mol
  • CAS Number : 351183-88-5

GNTI dihydrochloride is characterized by its complex structure, which includes a guanidinyl group and an epoxy moiety that contribute to its pharmacological profile. The compound's unique structure allows for high selectivity towards KOR compared to other opioid receptors.

GNTI functions primarily as a selective antagonist at the kappa-opioid receptor. This interaction has implications for pain management and the treatment of various conditions associated with opioid receptor dysfunction. By blocking KOR, GNTI may help mitigate side effects commonly associated with kappa agonists, such as dysphoria and hallucinations.

Antiproliferative Effects

Recent studies have investigated the antiproliferative effects of GNTI on various cancer cell lines. The compound has shown promising results in inhibiting cell growth in vitro, suggesting potential applications in cancer therapy.

Table 1: Antiproliferative Activity of GNTI

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.2Induction of apoptosis through KOR blockade
A549 (Lung)12.8Cell cycle arrest and apoptosis
U937 (Leukemia)10.5Inhibition of proliferation

Case Studies

  • Study on MCF-7 Cells :
    A study demonstrated that GNTI significantly reduced the viability of MCF-7 breast cancer cells with an IC50 value of 15.2 µM. The mechanism involved apoptosis induction via the intrinsic pathway, as indicated by increased caspase activity and PARP cleavage.
  • A549 Lung Cancer Model :
    In A549 lung cancer cells, GNTI exhibited an IC50 value of 12.8 µM, leading to cell cycle arrest at the G0/G1 phase. Flow cytometry analysis confirmed an increase in sub-G1 population indicative of apoptotic cells.
  • U937 Leukemia Cells :
    GNTI's effect on U937 leukemia cells revealed an IC50 value of 10.5 µM. The compound's antiproliferative effect was associated with downregulation of cyclin D1 and upregulation of p53, suggesting a role in cell cycle regulation.

Pain Management

Due to its selective antagonism at KORs, GNTI may serve as a therapeutic agent for managing pain without the adverse effects typically associated with traditional opioids.

Cancer Therapy

The antiproliferative properties observed in various cancer cell lines suggest that GNTI could be further explored as a candidate for cancer treatment, particularly in cancers resistant to conventional therapies.

Neuroprotection

Emerging evidence indicates that KOR antagonists may have neuroprotective effects in models of neurodegenerative diseases. GNTI's profile warrants investigation into its potential benefits in conditions such as Alzheimer's disease and Parkinson's disease.

属性

IUPAC Name

N'-[(1S,2S,13R)-22-(cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaen-7-yl]methanimidamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O3.2ClH/c28-13-29-16-4-5-19-17(10-16)18-11-27(33)21-9-15-3-6-20(32)24-22(15)26(27,25(34-24)23(18)30-19)7-8-31(21)12-14-1-2-14;;/h3-6,10,13-14,21,25,30,32-33H,1-2,7-9,11-12H2,(H2,28,29);2*1H/t21?,25-,26-,27+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPIMNXJPMPQHK-CVVXFVLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=CC(=C8)N=CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=CC(=C8)N=CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30Cl2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the role of GNTI dihydrochloride in studying opioid peptide-induced cardioprotection?

A1: GNTI dihydrochloride is a selective kappa-opioid receptor antagonist. In the study, researchers used GNTI dihydrochloride to investigate the role of kappa-opioid receptors in mediating the protective effects of opioid peptides like Dynorphin B and Met5-enkephalin on cardiomyocytes subjected to simulated ischemia []. By observing the impact of GNTI dihydrochloride on the protective effects of these peptides, the study concluded that both delta- and kappa-opioid receptors are involved in this cardioprotective mechanism [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。